2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes a bromine atom, a methoxy group, and a benzyl group attached to a nitrogen-containing bicyclic ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Lacks the methoxy group.
2-Benzyl-6-methoxy-2-azabicyclo[2.2.1]heptane: Lacks the bromine atom.
7-Bromo-6-methoxy-2-azabicyclo[2.2.1]heptane: Lacks the benzyl group.
Uniqueness
2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane is unique due to the presence of all three substituents (bromine, methoxy, and benzyl groups) on the bicyclic ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-17-12-7-11-9-16(14(12)13(11)15)8-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLSDZKBBXDCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CN(C1C2Br)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340251 |
Source
|
Record name | 2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-97-4 |
Source
|
Record name | 7-Bromo-6-methoxy-2-(phenylmethyl)-2-azabicyclo[2.2.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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